[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate
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Overview
Description
The compound [(1S,2R,3R,4R,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[77212,501,1003,8013,17]nonadecan-4-yl] 4-methoxybenzoate is a complex organic molecule with a unique hexacyclic structure This compound is characterized by multiple chiral centers and various functional groups, including hydroxyl, methoxy, and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R,3R,4R,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes:
- Formation of the hexacyclic core through a series of cyclization reactions.
- Introduction of functional groups via selective hydroxylation, methylation, and ethylation reactions.
- Final esterification step to attach the 4-methoxybenzoate moiety.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Implementation of purification techniques such as chromatography and recrystallization.
- Scale-up processes to transition from laboratory-scale synthesis to industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Functional groups such as methoxy and ethyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield ketones or aldehydes.
- Reduction may yield alcohols or hydrocarbons.
- Substitution may yield derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. Its multiple functional groups and chiral centers suggest that it could interact with various biological targets.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its complex structure may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials. Its unique properties may make it suitable for applications in polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of [(1S,2R,3R,4R,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(1S,2R,3R,4R,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate shares similarities with other hexacyclic compounds with multiple chiral centers and functional groups.
- Compounds with similar structures include other azahexacyclic molecules and those with methoxybenzoate moieties.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C33H47NO9 |
---|---|
Molecular Weight |
601.7 g/mol |
IUPAC Name |
[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C33H47NO9/c1-7-34-16-30(17-38-2)13-12-21(40-4)33-20-14-31(36)22(41-5)15-32(37,24(27(33)34)25(42-6)26(30)33)23(20)28(31)43-29(35)18-8-10-19(39-3)11-9-18/h8-11,20-28,36-37H,7,12-17H2,1-6H3/t20-,21+,22+,23-,24+,25+,26-,27-,28-,30+,31+,32-,33+/m1/s1 |
InChI Key |
BDDLZZSRQWCCDP-PFOCBDCYSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)COC |
Origin of Product |
United States |
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